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molecular formula C10H19FN2O2 B109435 Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate CAS No. 907544-17-6

Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate

Cat. No. B109435
M. Wt: 218.27 g/mol
InChI Key: ZQRYPCAUVKVMLZ-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09227969B2

Procedure details

Pd/C 10% (12 g) was added to a solution of tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate, 2.6 (62 g, 0.254 mol) in EtOH (600 mL). The reaction was stirred under a hydrogen atmosphere (balloon pressure) for 48 hours. The mixture was filtered through celite-bed and concentrated under reduced pressure to obtain the title compound tert-butyl4-amino-3-fluoropiperidine-1-carboxylate, 2.7 (42 g, 75% yield). LCMS: m/z 218.8 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2.6
Quantity
62 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
12 g
Type
catalyst
Reaction Step One
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH:5]1[F:17])=[N+]=[N-]>CCO.[Pd]>[C:13]([O:12][C:10]([N:7]1[CH2:8][CH2:9][CH:4]([NH2:1])[CH:5]([F:17])[CH2:6]1)=[O:11])([CH3:16])([CH3:14])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C1C(CN(CC1)C(=O)OC(C)(C)C)F
Name
2.6
Quantity
62 g
Type
reactant
Smiles
Name
Quantity
600 mL
Type
solvent
Smiles
CCO
Name
Quantity
12 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred under a hydrogen atmosphere (balloon pressure) for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite-bed and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C(CC1)N)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 42 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09227969B2

Procedure details

Pd/C 10% (12 g) was added to a solution of tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate, 2.6 (62 g, 0.254 mol) in EtOH (600 mL). The reaction was stirred under a hydrogen atmosphere (balloon pressure) for 48 hours. The mixture was filtered through celite-bed and concentrated under reduced pressure to obtain the title compound tert-butyl4-amino-3-fluoropiperidine-1-carboxylate, 2.7 (42 g, 75% yield). LCMS: m/z 218.8 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2.6
Quantity
62 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
12 g
Type
catalyst
Reaction Step One
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH:5]1[F:17])=[N+]=[N-]>CCO.[Pd]>[C:13]([O:12][C:10]([N:7]1[CH2:8][CH2:9][CH:4]([NH2:1])[CH:5]([F:17])[CH2:6]1)=[O:11])([CH3:16])([CH3:14])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C1C(CN(CC1)C(=O)OC(C)(C)C)F
Name
2.6
Quantity
62 g
Type
reactant
Smiles
Name
Quantity
600 mL
Type
solvent
Smiles
CCO
Name
Quantity
12 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred under a hydrogen atmosphere (balloon pressure) for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite-bed and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C(CC1)N)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 42 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09227969B2

Procedure details

Pd/C 10% (12 g) was added to a solution of tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate, 2.6 (62 g, 0.254 mol) in EtOH (600 mL). The reaction was stirred under a hydrogen atmosphere (balloon pressure) for 48 hours. The mixture was filtered through celite-bed and concentrated under reduced pressure to obtain the title compound tert-butyl4-amino-3-fluoropiperidine-1-carboxylate, 2.7 (42 g, 75% yield). LCMS: m/z 218.8 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2.6
Quantity
62 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
12 g
Type
catalyst
Reaction Step One
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH:5]1[F:17])=[N+]=[N-]>CCO.[Pd]>[C:13]([O:12][C:10]([N:7]1[CH2:8][CH2:9][CH:4]([NH2:1])[CH:5]([F:17])[CH2:6]1)=[O:11])([CH3:16])([CH3:14])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C1C(CN(CC1)C(=O)OC(C)(C)C)F
Name
2.6
Quantity
62 g
Type
reactant
Smiles
Name
Quantity
600 mL
Type
solvent
Smiles
CCO
Name
Quantity
12 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred under a hydrogen atmosphere (balloon pressure) for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite-bed and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C(CC1)N)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 42 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09227969B2

Procedure details

Pd/C 10% (12 g) was added to a solution of tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate, 2.6 (62 g, 0.254 mol) in EtOH (600 mL). The reaction was stirred under a hydrogen atmosphere (balloon pressure) for 48 hours. The mixture was filtered through celite-bed and concentrated under reduced pressure to obtain the title compound tert-butyl4-amino-3-fluoropiperidine-1-carboxylate, 2.7 (42 g, 75% yield). LCMS: m/z 218.8 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2.6
Quantity
62 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
12 g
Type
catalyst
Reaction Step One
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH:5]1[F:17])=[N+]=[N-]>CCO.[Pd]>[C:13]([O:12][C:10]([N:7]1[CH2:8][CH2:9][CH:4]([NH2:1])[CH:5]([F:17])[CH2:6]1)=[O:11])([CH3:16])([CH3:14])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C1C(CN(CC1)C(=O)OC(C)(C)C)F
Name
2.6
Quantity
62 g
Type
reactant
Smiles
Name
Quantity
600 mL
Type
solvent
Smiles
CCO
Name
Quantity
12 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred under a hydrogen atmosphere (balloon pressure) for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite-bed and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C(CC1)N)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 42 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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